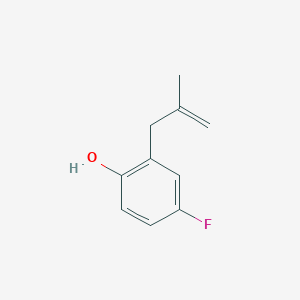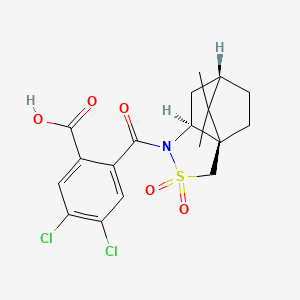
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam (CBT), also known as (+)-10,2-camphorsultam, is a small molecule organic compound with the molecular formula C15H17NO5. It is an important intermediate in the synthesis of a variety of biologically active compounds. CBT has been used in the synthesis of a number of natural products, such as antibiotics, antiviral agents, and antifungal agents. CBT has also been used in the synthesis of novel compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
CBT has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as antibiotics, antiviral agents, and antifungal agents. It has also been used in the synthesis of novel compounds with potential therapeutic applications. Furthermore, CBT has been used in the synthesis of compounds used in the study of enzyme inhibition, receptor binding, and drug metabolism.
Wirkmechanismus
CBT is believed to act as a proton donor and acceptor in enzymatic reactions. It has been shown to be a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Furthermore, CBT has been shown to interact with a number of proteins, including G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
CBT has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CBT can inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against several species of fungi, including Candida albicans. In addition, CBT has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CBT has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable under a variety of conditions. Furthermore, it is soluble in a number of organic solvents, making it easy to work with. However, it is important to note that CBT is toxic in high concentrations, and it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of CBT in scientific research. One potential application is in the development of novel antibiotics and antifungal agents. Furthermore, CBT could be used in the development of novel compounds with potential therapeutic applications. Additionally, CBT could be used in the study of enzyme inhibition, receptor binding, and drug metabolism. Finally, CBT could be used in the development of compounds with potential antioxidant activity.
Synthesemethoden
CBT can be synthesized from the reaction of 2-carboxybenzoyl chloride and (+)-10,2-camphorsultam in the presence of a base. The reaction proceeds via an SN2 mechanism, with the base acting as a nucleophile. The reaction is typically carried out under an inert atmosphere at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
Eigenschaften
IUPAC Name |
2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSAJNSMWSFHF-MIUNTBIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)


